Fluoxetine - 54910-89-3

Fluoxetine

Catalog Number: EVT-305245
CAS Number: 54910-89-3
Molecular Formula: C17H18F3NO
Molecular Weight: 309.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Fluoxetine, chemically known as N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine, is a synthetic organic compound classified as a selective serotonin reuptake inhibitor (SSRI). It is primarily employed in scientific research as a tool to investigate the role of serotonin in various biological processes. []

Future Directions
  • Understanding the long-term effects of fluoxetine exposure: Further research is needed to fully elucidate the long-term impacts of fluoxetine exposure, particularly in the context of early life exposure. []
  • Developing personalized medicine approaches: Investigating individual differences in fluoxetine metabolism and response could lead to more personalized treatment strategies. [, ]
  • Exploring new therapeutic applications: Continued research may reveal additional therapeutic benefits of fluoxetine for various conditions. []

Norfluoxetine

Compound Description: Norfluoxetine is the primary active metabolite of Fluoxetine. It is formed by N-demethylation of Fluoxetine in the liver, primarily by the cytochrome P450 enzyme CYP2D6. [, , , , ] Norfluoxetine also acts as a selective serotonin reuptake inhibitor (SSRI), similar to Fluoxetine, and contributes to the drug's therapeutic effect. [, , ] Norfluoxetine has a longer half-life than Fluoxetine, leading to its accumulation in the body with repeated dosing. [, , , ]

Relevance: Norfluoxetine is directly relevant to Fluoxetine due to its metabolic relationship as the primary active metabolite. Both compounds share a similar structure, differing only by a methyl group, and exhibit comparable pharmacological activity as SSRIs. [, , , , , ]

(R)-Fluoxetine & (S)-Fluoxetine

Compound Description: Fluoxetine exists as a racemic mixture of two enantiomers: (R)-Fluoxetine and (S)-Fluoxetine. Enantiomers are pairs of molecules that are mirror images of each other and cannot be superimposed. [, ]

Relevance: The relevance of (R)-Fluoxetine and (S)-Fluoxetine to Fluoxetine stems from their existence as the two enantiomeric forms of the drug. They possess distinct pharmacological properties, with (S)-Fluoxetine generally exhibiting more potent inhibition of serotonin reuptake than (R)-Fluoxetine. [, ]

(R)-Norfluoxetine & (S)-Norfluoxetine

Compound Description: Similar to Fluoxetine, Norfluoxetine also exists as two enantiomers, (R)-Norfluoxetine and (S)-Norfluoxetine, arising from the metabolism of the respective Fluoxetine enantiomers. [, ]

Relevance: (R)-Norfluoxetine and (S)-Norfluoxetine are relevant to Fluoxetine due to their metabolic origin and their distinct inhibitory potencies towards cytochrome P450 enzymes. Specifically, (S)-Norfluoxetine exhibits more potent inhibition of CYP2D6, while (R)-Norfluoxetine shows more potent inhibition of CYP3A4. [, ]

Alprazolam

Compound Description: Alprazolam is a benzodiazepine drug primarily used to treat anxiety and panic disorders. It acts by enhancing the effect of gamma-aminobutyric acid (GABA) in the brain, a neurotransmitter that inhibits nerve activity. [, , ]

Relevance: Although not structurally related to Fluoxetine, Alprazolam is included here due to its combined use with Fluoxetine in a clinical trial for treating intractable functional gastrointestinal disorders. [] This study suggests a potential synergistic effect of both drugs in managing these conditions. []

Duloxetine

Compound Description: Duloxetine is a serotonin-norepinephrine reuptake inhibitor (SNRI) used to treat major depressive disorder, generalized anxiety disorder, and certain pain conditions. It works by increasing the levels of serotonin and norepinephrine in the brain. [, ]

Relevance: While not structurally related to Fluoxetine, Duloxetine is included due to its comparison with Fluoxetine in a study evaluating their effects on cognitive function in patients with first-episode depression. [] This study aimed to understand the potential differential effects of these two antidepressant classes on cognitive parameters. []

Source and Classification

Fluoxetine is classified as an antidepressant within the category of SSRIs. It functions by inhibiting the reuptake of serotonin in the brain, which increases serotonin levels in the synaptic cleft, thereby enhancing mood and emotional stability. The chemical structure of fluoxetine allows it to selectively target serotonin transporters without significantly affecting norepinephrine or dopamine reuptake.

Synthesis Analysis

Methods and Technical Details

The synthesis of fluoxetine involves several chemical reactions, with various methods reported in literature. One common synthetic route begins with the preparation of allyl magnesium bromide via a Grignard reaction from allyl bromide. This intermediate is then reacted with benzaldehyde to form 1-phenylbut-3-en-1-ol. Subsequent steps typically involve converting the hydroxyl group into a better leaving group using tosyl chloride, followed by nucleophilic substitution with 4-fluorophenol to yield fluoxetine .

Molecular Structure Analysis

Structure and Data

Fluoxetine has a molecular formula of C17_{17}H18_{18}F3_{3}NO and a molecular weight of approximately 309.33 g/mol. The compound features a phenyl ring, a trifluoromethyl group, and an amine functional group, contributing to its pharmacological activity.

The structural representation can be summarized as follows:

  • Chemical Structure:
Fluoxetine C17H18F3NO\text{Fluoxetine }\text{C}_{17}\text{H}_{18}\text{F}_{3}\text{N}\text{O}
  • Key Functional Groups: Aromatic ring, trifluoromethyl group, amine group.
Chemical Reactions Analysis

Reactions and Technical Details

Fluoxetine undergoes various chemical reactions during its synthesis and metabolism. Key reactions include:

  • Grignard Reaction: Formation of allyl magnesium bromide from allyl bromide.
  • Nucleophilic Substitution: Conversion of 1-phenylbut-3-en-1-ol into fluoxetine via reaction with 4-fluorophenol.
  • Reduction Reactions: In some synthetic routes, carbonyl groups are reduced using sodium borohydride or other reducing agents to achieve the desired alcohol or amine functionalities .

These reactions highlight the importance of functional group transformations in synthesizing fluoxetine.

Mechanism of Action

Process and Data

Fluoxetine's mechanism of action primarily involves the inhibition of serotonin reuptake at the synaptic cleft. By blocking the serotonin transporter (SERT), fluoxetine increases the availability of serotonin in the brain, which is crucial for mood regulation. This action leads to enhanced serotonergic neurotransmission and is associated with its therapeutic effects in depression and anxiety disorders.

The pharmacokinetics include:

  • Half-life: Approximately 1 to 4 days for fluoxetine; its active metabolite norfluoxetine has a longer half-life.
  • Metabolism: Fluoxetine is extensively metabolized in the liver via cytochrome P450 enzymes.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Fluoxetine exhibits several notable physical and chemical properties:

  • Appearance: White crystalline powder.
  • Solubility: Soluble in methanol, ethanol, and slightly soluble in water.
  • Melting Point: Approximately 177–179 °C.
  • pKa: The pKa value is around 9.80, indicating it behaves as a weak base .

These properties are critical for understanding its behavior in pharmaceutical formulations.

Applications

Scientific Uses

Fluoxetine is primarily utilized in clinical settings for treating various psychiatric disorders. Its applications include:

  • Major Depressive Disorder: Widely prescribed for alleviating symptoms.
  • Obsessive-Compulsive Disorder: Effective in reducing compulsive behaviors.
  • Bulimia Nervosa: Approved for managing binge-eating episodes.
  • Panic Disorder: Helps reduce panic attacks and associated anxiety.

Research continues into additional uses of fluoxetine beyond these established applications, including studies on its effects on other neurological conditions.

Pharmacological Foundations of Fluoxetine

Biochemical Mechanisms of Serotonin Reuptake Inhibition

Molecular Interactions with SERT Protein

Fluoxetine (Prozac) exerts its primary antidepressant effect by selectively inhibiting the serotonin transporter (SERT), a presynaptic membrane protein responsible for serotonin (5-HT) reuptake. Fluoxetine binds to the central substrate-binding site of SERT with high affinity, competitively blocking serotonin translocation. This binding is allosterically enhanced by chloride ions (Cl⁻): The Cl⁻ binding site in SERT (formed by transmembrane helices 2, 6, and 7) facilitates conformational changes that optimize fluoxetine binding. Mutagenesis studies show that residues Ser336 and Asn368 are critical for this Cl⁻-dependent affinity increase. In contrast, ligands like cocaine or paroxetine lack Cl⁻-mediated binding enhancement [1] [9].

Fluoxetine’s binding induces a unique conformational state in SERT, detected via cysteine accessibility assays. Unlike cocaine, which stabilizes an outward-open conformation, fluoxetine promotes a more occluded state, reducing solvent access to residue Ser277 in the cytoplasmic permeation pathway. This distinct state correlates with prolonged SERT inhibition [9].

Table 1: SERT Ligand Binding Characteristics

LigandCl⁻-Dependent AffinityConformational State InducedDissociation Constant (Kd)
FluoxetineYesOccluded0.8–1.2 nM
ParoxetineNoOutward-open0.2–0.5 nM
CocaineNoOutward-open2.5–4.0 μM
ImipramineYesPartially occluded1.5–2.0 nM

Allosteric Modulation of 5-HT2A/2C Receptors

Beyond SERT inhibition, fluoxetine exhibits moderate affinity for 5-HT₂A and 5-HT₂C receptors, acting as an allosteric modulator. At 5-HT₂C receptors, fluoxetine antagonizes serotonin-induced signaling, which may contribute to increased dopamine and norepinephrine release in the prefrontal cortex. This indirect monoaminergic modulation underlies its efficacy in treatment-resistant depression and obsessive-compulsive disorder [1] [4].

Fluoxetine also upregulates neurosteroid biosynthesis independent of SERT inhibition. At low doses (≤5 mg/kg), it stereospecifically enhances brain allopregnanolone (Allo) levels—a potent positive allosteric modulator of GABAₐ receptors. This occurs via fluoxetine’s interaction with mitochondrial translocator protein (TSPO), stimulating the enzymatic conversion of progesterone to Allo. This mechanism is implicated in fluoxetine’s anti-aggressive and anxiolytic effects [7].

Pharmacokinetic Dynamics

Hepatic Metabolism via CYP2D6 Isoenzymes

Fluoxetine undergoes extensive hepatic metabolism primarily mediated by CYP2D6, with minor contributions from CYP2C9, CYP2C19, and CYP3A4. It is converted to its active metabolite, norfluoxetine, via N-demethylation. Norfluoxetine exhibits comparable SERT inhibition potency and an extended half-life (7–15 days vs. 1–4 days for fluoxetine). CYP2D6 genetic polymorphisms significantly impact metabolism:

  • Poor metabolizers (7% of Caucasians) exhibit 2–3 fold higher fluoxetine concentrations.
  • Ultra-rapid metabolizers require higher doses for therapeutic efficacy [8] [10].

Both fluoxetine and norfluoxetine are potent CYP2D6 inhibitors, increasing plasma levels of co-administered drugs metabolized by this pathway (e.g., tricyclic antidepressants, antipsychotics). This nonlinear inhibition necessitates careful therapeutic drug monitoring [1] [10].

Table 2: Metabolic Pathways of Fluoxetine

EnzymeContribution to MetabolismInhibition by Fluoxetine/NorfluoxetineImpact of Polymorphism
CYP2D660–70%Potent (Ki = 0.6–1.5 μM)Poor metabolizers: ↑ AUC
CYP2C915–20%Moderate (Ki = 4–10 μM)Minimal
CYP3A410–15%Weak (Ki > 20 μM)Minimal

Nonlinear Pharmacokinetics in Chronic Administration

Fluoxetine displays time-dependent pharmacokinetics:

  • Acute dosing: Half-life = 1–3 days.
  • Chronic dosing: Half-life extends to 4–6 days due to autoinhibition of CYP2D6 and saturation of tissue binding sites.Norfluoxetine accumulates disproportionately during prolonged therapy, achieving steady-state concentrations 2–4 times higher than fluoxetine after 4 weeks. This accumulation is responsible for the delayed onset of full therapeutic effects (2–4 weeks) and prolonged washout periods (4–6 weeks) [8] [10].

Blood-Brain Barrier Permeability and Tissue Distribution

Fluoxetine is highly lipophilic (log P = 4.05), facilitating rapid diffusion across the blood-brain barrier (BBB). Its brain-to-plasma ratio is 2.6:1, with preferential accumulation in the hippocampus, amygdala, and dorsal raphe nucleus—key regions for mood regulation [1] [4].

BBB integrity influences fluoxetine’s neuroprotective effects. In ischemic injury models, fluoxetine (10 mg/kg) preserves BBB function by:

  • Downregulating matrix metalloproteases (MMP-2/9), reducing occludin and laminin degradation.
  • Attenuating macrophage infiltration and pro-inflammatory cytokine release.
  • Preventing hippocampal neuronal apoptosis and vascular endothelial damage [5].

Table 3: Pharmacokinetic Parameters of Fluoxetine

ParameterFluoxetineNorfluoxetineClinical Significance
Oral Bioavailability60–80%N/AUnaffected by food
Protein Binding94–95%94–95%Reduced free fraction in hypoalbuminemia
Volume of Distribution20–42 L/kg20–42 L/kgExtensive tissue penetration
Elimination Half-life1–6 days7–15 daysDelayed steady-state; prolonged washout

Properties

CAS Number

54910-89-3

Product Name

Fluoxetine

IUPAC Name

N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine

Molecular Formula

C17H18F3NO

Molecular Weight

309.33 g/mol

InChI

InChI=1S/C17H18F3NO/c1-21-12-11-16(13-5-3-2-4-6-13)22-15-9-7-14(8-10-15)17(18,19)20/h2-10,16,21H,11-12H2,1H3

InChI Key

RTHCYVBBDHJXIQ-UHFFFAOYSA-N

SMILES

CNCCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F

Solubility

insoluble
1.70e-03 g/L

Synonyms

Fluoxetin
Fluoxetine
Fluoxetine Hydrochloride
Lilly 110140
Lilly-110140
Lilly110140
N-Methyl-gamma-(4-(trifluoromethyl)phenoxy)benzenepropanamine
Prozac
Sarafem

Canonical SMILES

CNCCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.